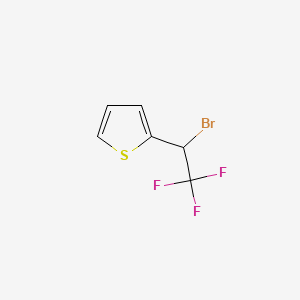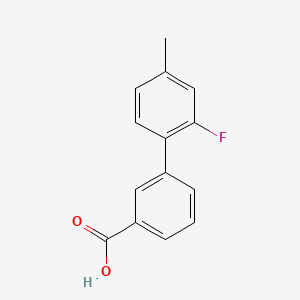
2-(1-Bromo-2,2,2-trifluoroethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is an organofluorine compound that features a thiophene ring substituted with a bromo-trifluoroethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene typically involves the bromination of 2-(2,2,2-trifluoroethyl)thiophene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bromo-2,2,2-trifluoroethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromo-trifluoroethyl group can be reduced to form the corresponding trifluoroethylthiophene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or amines, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products
Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiophenes with trifluoroethyl groups.
Aplicaciones Científicas De Investigación
2-(1-Bromo-2,2,2-trifluoroethyl)thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene involves its interaction with various molecular targets. The bromo-trifluoroethyl group can participate in electrophilic and nucleophilic reactions, while the thiophene ring can engage in π-π interactions and other aromatic interactions. These properties make it a versatile compound in chemical reactions and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2,2,2-trifluoroethylbenzene: Similar in structure but with a benzene ring instead of a thiophene ring.
2-Bromo-2,2,2-trifluoroethylpyridine: Similar in structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is unique due to its combination of a thiophene ring and a bromo-trifluoroethyl group. This combination imparts distinct electronic and steric properties, making it valuable in various applications, particularly in materials science and organic synthesis .
Propiedades
IUPAC Name |
2-(1-bromo-2,2,2-trifluoroethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3S/c7-5(6(8,9)10)4-2-1-3-11-4/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMFCECTXQCCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)

![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)

![2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid](/img/structure/B572056.png)


![N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide](/img/structure/B572061.png)






